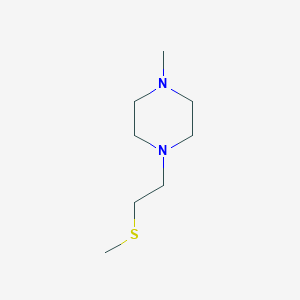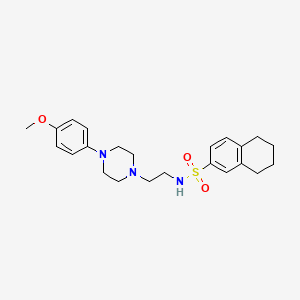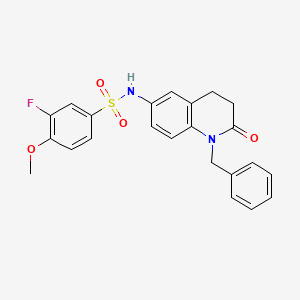
4-Methyl-2-(1-pyrrolidinyl)quinoline
Overview
Description
“4-Methyl-2-(1-pyrrolidinyl)quinoline” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound with the formula C9H7N, and a pyrrolidine ring, which is a saturated heterocyclic organic compound with the formula (CH2)4NH .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely reported in the literature. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring and a pyrrolidine ring. The quinoline ring is a double-ring structure containing a benzene ring fused to a pyridine ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . The pyrrolidine ring can also be functionalized .Scientific Research Applications
Correlation with Petroleum Pitches
Quinoline and its derivatives, including 4-Methyl-2-(1-pyrrolidinyl)quinoline, are pivotal in evaluating the quality of petroleum pitches. The conventional method involves assessing quinoline insoluble content due to its significance in understanding pitch properties. However, due to quinoline's toxicity and cost, alternatives like 1-methyl-2-pyrrolidinone have been explored, highlighting the need for safer and cost-effective solvents in industry applications (Freitas & Castro, 2008).
Synthesis of Antibacterial and Antitumor Agents
Quinoline derivatives are synthesized for their potential antibacterial and antitumor properties. For instance, a stereoselective approach has been used to synthesize components structurally related to quinoline, indicating its importance in creating drugs targeting specific diseases (Jayachitra, Anchoori, & Rao, 2008). Moreover, direct halogenation techniques have been developed to diversify quinoline analogs, further enhancing their applicability in pharmaceutical research (Le et al., 2021).
Crystal Structure Analysis
Understanding the crystal structure of quinoline derivatives, such as 1-[(2S*,4R*)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, aids in elucidating their chemical behavior and potential interactions with biological targets. Such analyses are crucial for drug design and development, offering insights into the molecular configurations that are most effective for specific therapeutic purposes (Pradeep et al., 2014).
Anticoagulant Activity
Novel derivatives of quinoline have been synthesized to explore their anticoagulant properties. This research indicates the potential of quinoline derivatives in treating conditions requiring modulation of blood coagulation pathways, showcasing the therapeutic versatility of these compounds (Novichikhina et al., 2020).
Antitumor Agents
The development of quinoline derivatives as potent antitumor agents emphasizes the compound's significance in cancer research. These derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, highlighting their potential as candidates for anticancer drug development (Huang et al., 2013).
Synthesis of Novel Antibiotics
Efforts to synthesize novel quinolone antibiotics featuring a pyrrolidine moiety illustrate the ongoing research into new antimicrobial agents. Such work underscores the importance of quinoline derivatives in addressing the need for new treatments against resistant microbial strains (Paik, Kwak, & Park, 2000).
Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-2-pyrrolidinone”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, reproductive toxicant, and specific target organ toxicant (respiratory system) .
Future Directions
Recent advances in the synthesis of quinoline and its derivatives have focused on green chemistry principles, such as reducing the use of harmful chemicals and solvents, and increasing atom economy . Future research may continue to explore these methods, as well as the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-2-(1-pyrrolidinyl)quinoline is the transient receptor potential channel 4 (TRPC4) in Mus musculus . This channel plays a crucial role in various physiological processes, including the regulation of cellular calcium levels.
Mode of Action
It is known that the compound interacts with its targets, possibly by binding to the active site of the trpc4 channel . This interaction could lead to changes in the channel’s function, potentially altering cellular calcium levels.
Biochemical Pathways
Changes in these pathways could have downstream effects on various cellular processes, including muscle contraction, neurotransmission, and cell growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with the TRPC4 channel . By potentially altering the function of this channel, the compound could affect cellular calcium levels, leading to changes in various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with the TRPC4 channel .
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-10-14(16-8-4-5-9-16)15-13-7-3-2-6-12(11)13/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIIJGQRVGSYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322006 | |
| Record name | 4-methyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53541-66-5 | |
| Record name | 4-methyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)
![Tert-butyl (3aR,7aS)-5-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2632288.png)


amino]-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2632294.png)
![[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride](/img/structure/B2632295.png)
![2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2632297.png)


![N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2632304.png)
![ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2632305.png)

